Disiloxane, with the chemical formula , is the simplest member of the siloxane family, characterized by a silicon-oxygen backbone. It consists of two silicon atoms connected by an oxygen atom, forming a siloxane bond () and includes six equivalent silicon-hydrogen bonds. Under standard conditions, disiloxane appears as a colorless and pungent gas but is generally considered safe for human use, which contributes to its widespread application in various industries, particularly cosmetics and personal care products .
The molecular structure of disiloxane has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Notably, the bond angles in disiloxane are larger than those typically observed in organic compounds, attributed to negative hyperconjugation effects between oxygen and silicon .
These reactions can be catalyzed by various agents, including gold on carbon or bromine trifluoride, leading to the formation of symmetrical or unsymmetrical disiloxanes .
Disiloxane and its derivatives exhibit low toxicity and minimal biological activity when used in cosmetic formulations. Studies indicate that linear siloxanes, including disiloxane, have low dermal absorption rates and are metabolized primarily through hydroxylation and demethylation processes. The major metabolites identified include various hydroxylated siloxanes . Despite their low toxicity profile, ongoing research continues to assess their environmental impact and potential bioaccumulation.
Disiloxane can be synthesized through several methods:
These synthesis routes allow for the production of various functionalized disiloxanes suitable for specific applications.
Disiloxane finds extensive applications across multiple industries:
Disiloxane shares structural similarities with other siloxanes but exhibits unique properties due to its simple structure. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Hexamethyldisiloxane | Contains methyl groups; widely used in cosmetics | |
| Octamethyltrisiloxane | More complex structure; used in various industrial applications | |
| Decamethyltetrasiloxane | Higher molecular weight; used in specialty formulations | |
| Dodecamethylpentasiloxane | Even larger; utilized for specific chemical properties |
Disiloxane's unique simplicity allows it to act as a versatile building block for more complex siloxanes while maintaining distinct physical and chemical properties that make it valuable in both industrial and consumer applications .
The study of disiloxane dates to the mid-20th century, with seminal work by Barrow et al. (1979) resolving its crystal structure via X-ray diffraction at 108 K. Early investigations focused on its anomalous Si−O−Si bond angle (142°), which starkly contrasts with the 111° C−O−C angle in dimethyl ether. This discrepancy sparked debates about bonding theories, ultimately attributed to negative hyperconjugation—a phenomenon where oxygen’s lone pairs interact with silicon’s σ* antibonding orbitals. By the 1990s, disiloxane derivatives gained attention in polymer science, exemplified by Kawakami and Kishimoto’s synthesis of stereoregular disiloxane-containing polymers for oxygen-permeable membranes.
Disiloxane’s structural simplicity makes it an ideal model for siloxane systems, which form the backbone of silicones like polydimethylsiloxane (PDMS). The flexibility of the Si−O−Si linkage, with a rotational barrier of merely 0.8–1.5 kJ/mol, underpins silicones’ thermal stability and viscoelasticity. Furthermore, disiloxane’s low basicity (pKa ≈ −2) compared to ethers (pKa ≈ −3.8 for dimethyl ether) highlights the electronic effects of silicon, which reduce oxygen’s nucleophilicity.
Modern research emphasizes disiloxane’s role in:
The silicon-oxygen-silicon (Si-O-Si) bridge in disiloxane represents a cornerstone of siloxane chemistry, with its bonding characteristics defying classical valence shell electron pair repulsion (VSEPR) predictions.
Disiloxane’s Si-O-Si bond angle measures 142° in the solid state at 108 K [1], significantly larger than the 111° C-O-C angle in dimethyl ether. This discrepancy arises from silicon’s larger atomic radius and reduced electronegativity compared to carbon, which modifies orbital hybridization patterns. Molecular orbital calculations on pyrosilicic acid analogues demonstrate that the equilibrium Si-O-Si angle results from a balance between:
Basis set comparisons reveal that STO-3G* calculations predict 140° angles [3], closely matching experimental values, while more complex basis sets (3-21G(*), DZP) show larger deviations [3]. The relationship between bond angle and bond length follows an inverse correlation – decreasing Si-O-Si angles correlate with longer Si-O bonds due to reduced orbital overlap [2].
| Si-O-Si Angle (°) | Si-O Bond Length (Å) | Method |
|---|---|---|
| 142 | 1.64 | X-ray crystallography [1] |
| 140 | 1.63 | STO-3G* calculation [3] |
| 180 | 1.59 | Theoretical maximum [2] |
The widened bond angle primarily stems from negative hyperconjugation involving oxygen’s p-orbitals and silicon’s σ* antibonding orbitals (p(O) → σ*(Si-R)) [1]. This delocalization:
Natural Bond Orbital (NBO) analysis shows this conjugation accounts for ~85% of the bond angle expansion, with remaining contributions from other electronic effects [2]. The hyperconjugative interaction strength varies with substituents – electron-withdrawing groups on silicon enhance p(O) → σ*(Si-R) donation, further increasing bond angles [2].
While early theories emphasized d-p π backbonding (p(O) → d(Si)), modern calculations reveal this contributes <5% to bond stabilization [2] [3]. Key evidence includes:
However, π interactions become significant in substituted disiloxanes with strong electron acceptors, where backbonding can increase Si-O bond order by up to 15% [2].
Disiloxane’s conformational flexibility arises from rotation about the Si-O bonds and bending at the oxygen center, creating a complex energy landscape.
The energy difference between bent (142°) and linear (180°) configurations has been quantified through:
Basis set convergence studies show cc-pCVQZ basis sets achieve <0.1 kcal/mol error versus experimental values [6]. The barrier originates primarily from:
Potential energy surface scans reveal three minima corresponding to:
Torsional barriers for Si-O rotation measure 0.68 kcal/mol [3], significantly lower than comparable C-O systems due to:
Disiloxane’s symmetry depends critically on its conformation:
| Conformation | Point Group | Symmetry Elements |
|---|---|---|
| Bent (142°) | C~2v~ | σ~v~, σ~v~', C~2~ |
| Fully eclipsed | D~3d~ | i, S~6~, 3C~2~, 3σ~d~ |
| Linear (180°) | D~∞h~ | ∞C~2~, σ~h~, σ~v~, i |
Vibrational analyses confirm D~3d~ symmetry through: